molecular formula C10H8INS B13660785 4-Benzyl-2-iodothiazole

4-Benzyl-2-iodothiazole

Cat. No.: B13660785
M. Wt: 301.15 g/mol
InChI Key: NGGSJZZXQGZHJQ-UHFFFAOYSA-N
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Description

4-Benzyl-2-iodothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-iodothiazole typically involves the iodination of 4-benzylthiazole. One common method includes the reaction of 4-benzylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-iodothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzyl-2-iodothiazole largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s biological activity .

Properties

Molecular Formula

C10H8INS

Molecular Weight

301.15 g/mol

IUPAC Name

4-benzyl-2-iodo-1,3-thiazole

InChI

InChI=1S/C10H8INS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

NGGSJZZXQGZHJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC(=N2)I

Origin of Product

United States

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